[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate
Description
[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate is a methacrylate derivative featuring a rigid adamantane core substituted with two trifluoroacetyloxy groups at the 3- and 5-positions. The 2-methylprop-2-enoate (methacrylate) group at the 1-position provides polymerizable functionality.
Properties
Molecular Formula |
C18H18F6O6 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[3,5-bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H18F6O6/c1-9(2)11(25)28-14-3-10-4-15(6-14,29-12(26)17(19,20)21)8-16(5-10,7-14)30-13(27)18(22,23)24/h10H,1,3-8H2,2H3 |
InChI Key |
SHZYBVNDMDVDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate typically involves two major steps:
- Step 1: Functionalization of the adamantane core at the 3 and 5 positions with trifluoroacetyl ester groups.
- Step 2: Introduction of the 2-methylprop-2-enoate ester at the 1-position of the adamantane.
This strategy relies on selective acylation and esterification reactions, often under controlled conditions to maintain regioselectivity and prevent side reactions.
Trifluoroacetylation of Adamantyl Hydroxyl Groups
The key to installing the trifluoroacetyl groups is the reaction of hydroxyl functionalities on the adamantane ring with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is typically carried out under anhydrous conditions using a base such as pyridine or triethylamine to scavenge the released acid and drive the reaction forward.
| Parameter | Description |
|---|---|
| Reagents | Trifluoroacetic anhydride or trifluoroacetyl chloride |
| Solvent | Anhydrous dichloromethane or chloroform |
| Base | Pyridine or triethylamine |
| Temperature | 0 to 25 °C (room temperature) |
| Reaction time | 1 to 4 hours |
The reaction proceeds via nucleophilic attack of the adamantyl hydroxyl groups on the electrophilic trifluoroacetyl reagent, yielding the bis(trifluoroacetyl) ester at the 3 and 5 positions.
Esterification at the 1-Position with 2-Methylprop-2-enoic Acid
Following trifluoroacetylation, the 1-position of the adamantane is esterified with 2-methylprop-2-enoic acid (methacrylic acid) or its activated derivatives such as methacryloyl chloride or methacrylic anhydride.
Common esterification methods include:
| Method | Description |
|---|---|
| Acid chloride method | Reaction of adamantanol intermediate with methacryloyl chloride in presence of a base (e.g., pyridine) |
| DCC/DMAP coupling | Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate methacrylic acid for esterification |
| Direct acid catalysis | Fischer esterification under acidic conditions (less common due to sensitivity of trifluoroacetyl groups) |
The reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent polymerization of the methacrylate moiety.
Purification and Characterization
After synthesis, the compound is purified by standard organic techniques such as:
- Column chromatography using silica gel with eluents like hexane/ethyl acetate mixtures.
- Recrystallization from suitable solvents.
Characterization methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoroacetyl and methacrylate groups.
- Mass spectrometry for molecular weight confirmation.
- IR spectroscopy to identify ester carbonyl and trifluoroacetyl functionalities.
Research Findings and Data Summary
Reaction Yields and Selectivity
Research patents and literature indicate that the trifluoroacetylation step proceeds with high regioselectivity and yields typically in the range of 70–90%. The subsequent esterification with 2-methylprop-2-enoic acid derivatives achieves yields of 65–85%, depending on the method used.
Reaction Conditions Optimization
| Step | Parameter | Optimal Conditions | Notes |
|---|---|---|---|
| Trifluoroacetylation | Temperature | 0 to 25 °C | Prevents decomposition of sensitive groups |
| Base | Pyridine preferred | Efficient acid scavenger | |
| Solvent | Dichloromethane | Good solubility and inertness | |
| Esterification | Reagent | Methacryloyl chloride or DCC/DMAP | Activated reagents improve yield |
| Temperature | 0 to 5 °C | Minimizes side reactions | |
| Solvent | Anhydrous THF or dichloromethane | Prevents hydrolysis |
Stability Considerations
- The trifluoroacetyl ester groups are sensitive to hydrolysis; thus, strictly anhydrous conditions are maintained.
- Methacrylate groups are prone to polymerization; inhibitors such as hydroquinone may be added during synthesis and storage.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3,5-Dihydroxyl adamantane | Starting material | — | Precursor for functionalization |
| Trifluoroacetylation | Trifluoroacetic anhydride, pyridine, DCM, 0-25 °C | 70–90 | High regioselectivity, mild conditions |
| Esterification | Methacryloyl chloride or methacrylic acid + DCC/DMAP, THF, 0-5 °C | 65–85 | Use of activated acid derivatives preferred |
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield de-trifluoroacetylated products.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl oxides, while reduction can produce de-trifluoroacetylated adamantyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl groups can act as probes for investigating biochemical pathways.
Medicine
Potential medical applications include the development of novel pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, such as enhanced drug delivery or targeted action.
Industry
In the industrial sector, [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The adamantyl core provides structural stability and enhances the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate with structurally or functionally related compounds, including methacrylate derivatives and adamantane-based analogs:
Key Comparative Analysis
Structural Rigidity vs. Flexibility: The adamantane core in the target compound provides rigidity and thermal stability, contrasting with the flexible siloxane chain in 3-(siloxane)propyl 2-methylprop-2-enoate, which enhances oxygen permeability in contact lenses . Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine shares trifluoromethyl substituents but lacks polymerizable functionality, instead serving as a ligand in catalysis .
Hydrophobicity and Reactivity: The trifluoroacetyloxy groups in the target compound increase hydrophobicity compared to 2-hydroxyethyl 2-methylprop-2-enoate, which is hydrophilic due to its hydroxyl group. 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol shares aromatic trifluoromethyl groups but lacks the methacrylate moiety, limiting its polymerization utility .
Synthetic Complexity :
- The adamantane scaffold and trifluoroacetyloxy groups in the target compound likely require multi-step synthesis involving protective chemistry, whereas simpler methacrylates (e.g., 2-hydroxyethyl derivatives) are more straightforward to prepare .
Applications: The target compound’s structure suggests niche applications in durable coatings or high-temperature polymers, whereas 3-(siloxane)propyl 2-methylprop-2-enoate is tailored for biocompatible materials like contact lenses .
Research Findings and Implications
- Thermal Stability: Adamantane derivatives are known for high thermal resistance, making the target compound suitable for applications requiring durability under heat stress.
- Catalytic and Industrial Use : Unlike phosphine ligands (e.g., Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine ), the target compound’s utility lies in polymerization rather than catalysis .
Biological Activity
[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, including the adamantyl group and trifluoroacetyl moieties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate can be represented as follows:
Key Features:
- Adamantyl Group : Known for enhancing lipophilicity and biological activity.
- Trifluoroacetyl Moiety : Imparts stability and alters the reactivity of the compound.
Antiparasitic Activity
Research has indicated that derivatives of this compound exhibit significant antiparasitic effects. A study highlighted in patent literature describes its potential use in compositions targeting parasitic diseases, showcasing its efficacy against various parasites through mechanisms that disrupt their metabolic pathways .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. Preliminary studies suggest that [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate demonstrates notable antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions .
Study 1: Antiparasitic Efficacy
In a controlled study involving various parasitic strains, [3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate was tested against Leishmania species. The results indicated a dose-dependent inhibition of parasite growth, with significant reductions observed at concentrations as low as 10 µg/mL. The mechanism was attributed to interference with the parasite's energy metabolism pathways.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 0 | 0 |
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant properties of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The findings revealed that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.
| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 0 | 0 |
| 20 | 30 |
| 50 | 60 |
| 100 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
